2-Amino-5-hydroxypentanoic acid

Description

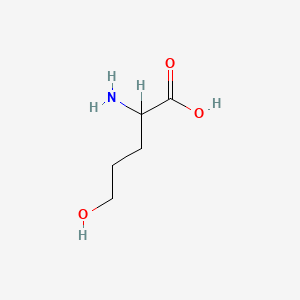

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWARROQQFCFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315938 | |

| Record name | 5-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-5-hydroxypentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

533-88-0, 6152-89-2 | |

| Record name | 5-Hydroxynorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentahomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pentahomoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentahomoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAHOMOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKG8I0M67E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

231.5 °C | |

| Record name | L-2-Amino-5-hydroxypentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical structure and properties of 2-Amino-5-hydroxypentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Amino-5-hydroxypentanoic acid, a non-proteinogenic amino acid. Also known by its synonym, 5-Hydroxynorvaline, this molecule presents a unique combination of functional groups—an alpha-amino acid and a primary alcohol—making it a molecule of interest for applications in peptide synthesis, drug design, and metabolic research. This document collates available data on its physicochemical properties, stereochemistry, and biological context. Furthermore, it outlines established methodologies for its synthesis and analytical characterization, providing a foundational resource for researchers and developers in the pharmaceutical and biotechnology sectors.

Molecular Identity and Structure

2-Amino-5-hydroxypentanoic acid is a derivative of the amino acid norvaline, featuring a hydroxyl group at the terminal (C5) position of its side chain. Its systematic IUPAC name is 2-amino-5-hydroxypentanoic acid.

Table 1: Chemical Identity of 2-Amino-5-hydroxypentanoic Acid

| Identifier | Value |

| IUPAC Name | 2-Amino-5-hydroxypentanoic acid |

| Synonyms | 5-Hydroxynorvaline, L-Pentahomoserine |

| CAS Number | 6152-89-2 ((S)-enantiomer)[1][2] |

| Molecular Formula | C₅H₁₁NO₃[1] |

| Molecular Weight | 133.15 g/mol [2] |

| InChI Key | CZWARROQQFCFJB-BYPYZUCNSA-N ((S)-enantiomer)[3] |

Stereochemistry

2-Amino-5-hydroxypentanoic acid possesses a chiral center at the alpha-carbon (C2), giving rise to two enantiomers: (S)-2-amino-5-hydroxypentanoic acid and (R)-2-amino-5-hydroxypentanoic acid. The (S)-enantiomer is the more commonly available and studied form. The stereochemistry at the C2 position is crucial as it dictates the molecule's interaction with biological systems, which are inherently chiral. When incorporated into peptides, the stereochemistry will influence the secondary and tertiary structure of the resulting molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-hydroxypentanoic acid is essential for its application in drug development, including formulation and pharmacokinetic studies. The available data, largely from chemical suppliers and computational predictions, are summarized below.

Table 2: Physicochemical Properties of 2-Amino-5-hydroxypentanoic Acid

| Property | Value | Source |

| Physical Form | White to yellow solid/powder or crystals[3][4] | Sigma-Aldrich |

| Melting Point | 218-220 °C | Guidechem (for 2-amino-5-hydroxyvaleric acid) |

| Boiling Point | 306.1°C at 760 mmHg (Predicted)[1] | Guidechem |

| Density | 1.241 g/cm³ (Predicted)[1] | Guidechem |

| Flash Point | 138.9°C (Predicted)[1] | Guidechem |

| Water Solubility | High (Predicted based on polar functional groups) | Inferred |

| pKa (Carboxyl) | ~2-3 (Estimated) | General Amino Acid Chemistry |

| pKa (Amino) | ~9-10 (Estimated) | General Amino Acid Chemistry |

| LogP | -0.12890 (Predicted)[1] | Guidechem |

Note: Many of the listed physicochemical properties are predicted and have not been experimentally verified in peer-reviewed literature. Researchers should independently verify these properties for their specific applications.

Synthesis of (S)-2-Amino-5-hydroxypentanoic acid

The synthesis of enantiomerically pure (S)-2-Amino-5-hydroxypentanoic acid is most commonly achieved through the reduction of a protected L-glutamic acid derivative. This approach leverages the readily available and chiral starting material to establish the desired stereocenter at the alpha-carbon.

Conceptual Synthesis Workflow

A common synthetic route involves the selective reduction of the γ-carboxyl group of L-glutamic acid. To achieve this, the α-amino and α-carboxyl groups must first be protected.

Caption: Conceptual workflow for the synthesis of (S)-2-Amino-5-hydroxypentanoic acid.

Detailed Synthesis Protocol: Reduction of a Protected Glutamic Acid Derivative

The following protocol is based on the efficient method for preparing (S)-5-Hydroxynorvaline from L-glutamic acid.[2] This method involves the simultaneous protection of the α-amino and α-carboxyl groups, followed by selective reduction.

Step 1: Protection of L-Glutamic Acid

-

Rationale: To prevent side reactions at the α-amino and α-carboxyl groups during the reduction of the γ-carboxyl group.

-

Procedure:

-

Suspend L-glutamic acid in a suitable solvent.

-

Add a protecting agent that can simultaneously react with both the amino and α-carboxyl groups to form a cyclic derivative, such as a boroxazolidone.

-

Reflux the mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

-

Isolate the protected L-glutamic acid derivative.

-

Step 2: Selective Reduction of the γ-Carboxyl Group

-

Rationale: The protected cyclic structure allows for the selective reduction of the more accessible γ-carboxyl group.

-

Procedure:

-

Dissolve the protected L-glutamic acid derivative in an appropriate aprotic solvent.

-

Cool the solution to 0°C.

-

Slowly add a reducing agent, such as sodium borohydride, to the solution.

-

Allow the reaction to proceed until the reduction is complete.

-

Quench the reaction and perform an aqueous work-up to isolate the protected 2-Amino-5-hydroxypentanoic acid.

-

Step 3: Deprotection

-

Rationale: To remove the protecting groups and yield the final product.

-

Procedure:

-

Treat the protected 2-Amino-5-hydroxypentanoic acid with an appropriate deprotecting agent under conditions that will cleave the protecting groups without affecting the rest of the molecule.

-

Purify the final product, (S)-2-Amino-5-hydroxypentanoic acid, using techniques such as ion-exchange chromatography.

-

Analytical Characterization

Accurate characterization of 2-Amino-5-hydroxypentanoic acid is crucial for quality control and research purposes. The following sections describe the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the α-carbon, the three methylene groups in the side chain, and the hydroxyl and amine protons. The chemical shifts will be influenced by the neighboring functional groups.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear furthest downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: Under electron impact (EI) ionization, common fragmentation pathways for amino acids include the loss of the carboxyl group (a loss of 45 Da) and cleavage of the side chain. For 2-Amino-5-hydroxypentanoic acid, fragmentation of the side chain could involve the loss of water from the hydroxyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 2-Amino-5-hydroxypentanoic acid and for its quantification in various matrices. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited separation technique.

Illustrative HILIC-HPLC Method:

Caption: A generalized workflow for the HPLC analysis of 2-Amino-5-hydroxypentanoic acid.

Recommended Starting Conditions for Method Development:

-

Column: A HILIC column (e.g., amide or diol-based).

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A decreasing gradient of Mobile Phase B (e.g., 95% to 50% B).

-

Detection: UV at a low wavelength (e.g., 200-210 nm) or mass spectrometry for higher sensitivity and selectivity.

Biological Significance and Applications

While the specific biological role of 2-Amino-5-hydroxypentanoic acid is not well-documented, its structural similarity to other biologically active molecules suggests potential areas of interest.

Antifungal Activity of Related Compounds

A structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been shown to exhibit antifungal properties. RI-331 acts by inhibiting homoserine dehydrogenase, an enzyme essential for the biosynthesis of certain amino acids in fungi but absent in mammals. This suggests that derivatives of 2-Amino-5-hydroxypentanoic acid could be explored as potential antifungal agents with selective toxicity.

Role in Peptide Synthesis and Drug Design

As a non-proteinogenic amino acid, 2-Amino-5-hydroxypentanoic acid can be used as a building block in peptide synthesis to create novel peptides with modified properties. The hydroxyl group in the side chain offers a site for further chemical modification, such as glycosylation or attachment of other functional moieties. This can be utilized to:

-

Improve Pharmacokinetic Properties: Enhance solubility, stability, and half-life of peptide-based drugs.

-

Introduce Novel Functionality: The hydroxyl group can act as a handle for bioconjugation or for creating cyclic peptides with constrained conformations.

-

Modulate Biological Activity: The presence of the hydroxylated side chain can alter the binding affinity and selectivity of a peptide for its target receptor.

Conclusion

2-Amino-5-hydroxypentanoic acid is a versatile non-canonical amino acid with potential for a range of applications in chemical biology and drug discovery. While a significant amount of detailed experimental data remains to be published, the foundational information on its synthesis and analysis provides a strong starting point for researchers. Its unique structure, combining the features of an amino acid and an alcohol, makes it an attractive building block for the development of novel peptides and other bioactive molecules. Further investigation into its specific biological roles and the full characterization of its physicochemical properties will undoubtedly expand its utility in the scientific community.

References

-

PubChem. Compound Summary for CID 141287428.[Link]

-

ResearchGate. Efficient Method for the Preparation of (S)-5-Hydroxynorvaline.[Link]

-

PubMed. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae.[Link]

-

PubChem. Compound Summary for CID 11029889.[Link]

-

Eco-Vector Journals Portal. Synthesis of glycyl-(S)-5-hydroxynorvaline.[Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.[Link]

-

Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.[Link]

-

ChemRxiv. Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry.[Link]

-

ResearchGate. 1H- and 13C-NMR chemical shifts for compound 5.[Link]

-

PubMed. 1H and 13C-NMR data of hydroxyflavone derivatives.[Link]

-

ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K.[Link]

-

SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene.[Link]

-

Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS.[Link]

-

University of Bath. Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydro.[Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]

-

RSC Publishing. D-glucose based syntheses of β-hydroxy derivatives of L- glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid.[Link]

-

University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.[Link]

-

Atmospheric Measurement Techniques. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry.[Link]

-

PMC. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.[Link]

-

PubChem. Compound Summary for CID 95562.[Link]

-

Nature. Trends in peptide drug discovery.[Link]

- Google Patents.

-

MDPI. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure.[Link]

-

University of Alabama at Birmingham. Ion fragmentation in mass spectrometry.[Link]

-

Wikipedia. 5-Hydroxytryptophan.[Link]

-

American Pharmaceutical Review. Peptide Synthesis In Pharmaceutical Manufacturing.[Link]

-

Chem Help ASAP. differences & similarities of 1H & 13C NMR spectroscopy.[Link]

-

Frontiers. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors.[Link]

-

Vanderbilt University Medical Center. New peptide synthesis improves drug production.[Link]

Sources

Biosynthetic Pathways of 2-Amino-5-hydroxypentanoic Acid in Bacteria

An In-Depth Technical Guide on Natural Mechanisms and Synthetic Biology Applications

Executive Summary

2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxy-L-norvaline) is a non-proteinogenic amino acid with a dual identity in modern microbiology. Historically identified as a stress-induced metabolic byproduct in specific bacterial auxotrophs, it has recently emerged as a highly valuable intermediate in the synthetic biology landscape—most notably in the engineered production of 1,4-butanediol (BDO) and putrescine.

As a Senior Application Scientist, I have structured this whitepaper to dissect both the natural metabolic origins of this compound and its strategic integration into engineered microbial cell factories. By understanding the causality behind its biosynthesis, researchers can better optimize metabolic flux, troubleshoot pathway bottlenecks, and design robust analytical workflows for its quantification.

Metabolic Origins and Natural Biosynthesis

In wild-type bacteria, 2-amino-5-hydroxypentanoic acid is virtually absent under standard physiological conditions. Its natural biosynthesis was first definitively characterized in pyridoxine auxotrophs of Escherichia coli B (mutants lacking pyridoxol oxidase activity) when subjected to pyridoxine starvation .

The Causality of Accumulation

The accumulation of 5-hydroxynorvaline is a direct consequence of cofactor depletion. Pyridoxine is the precursor to Pyridoxal-5'-phosphate (PLP), the essential cofactor for transaminases.

-

The Bottleneck: During PLP starvation, normal transamination reactions—such as the conversion of ornithine to glutamate-5-semialdehyde or the processing of proline-derived intermediates—are severely impaired.

-

The Metabolic Overflow: This impairment causes a massive intracellular accumulation of

-glutamyl semialdehyde. -

The Reduction Step: To relieve the resulting metabolic stress, non-specific endogenous reductases opportunistically reduce the aldehyde group of

-glutamyl semialdehyde, yielding 2-amino-5-hydroxypentanoic acid.

This pathway represents a classic "metabolic overflow" mechanism, where an enzymatic bottleneck forces carbon flux down a thermodynamically favorable, albeit non-standard, reductive route.

Natural metabolic origins of 2-amino-5-hydroxypentanoic acid under pyridoxine starvation.

Engineered Biosynthetic Pathways (Synthetic Biology)

In industrial biotechnology, the natural overflow mechanism of 5-hydroxynorvaline has been reverse-engineered and optimized to serve as a critical bridge in the biosynthesis of 1,4-butanediol (BDO), a major commodity chemical .

The Glutamate to 1,4-Butanediol Route

To achieve high-titer BDO production, synthetic biologists bypass the native TCA cycle limitations by routing carbon through a 2-amino-5-hydroxypentanoic acid intermediate. The engineered pathway operates as follows:

-

Activation: Glutamate is activated to Glutamyl-CoA via a heterologous CoA transferase or ligase.

-

First Reduction: Glutamyl-CoA is reduced to Glutamate-5-semialdehyde by Glutamyl-CoA reductase.

-

Formation of the Key Intermediate: Glutamate-5-semialdehyde reductase reduces the semialdehyde to 2-amino-5-hydroxypentanoic acid . (Alternatively, an alcohol-forming Glutamyl-CoA reductase can perform a direct double-reduction from Glutamyl-CoA).

-

Deamination: The

-amino group is removed by a specific 2-amino-5-hydroxypentanoic acid transaminase or oxidoreductase (deaminating), yielding 5-hydroxy-2-oxopentanoic acid. -

Decarboxylation & Final Reduction: A decarboxylase removes the carboxyl group to form 4-hydroxybutyraldehyde, which is finally reduced by an alcohol dehydrogenase to 1,4-butanediol.

Engineered pathway from glutamate to 1,4-butanediol via 2-amino-5-hydroxypentanoic acid.

Quantitative Pathway Analysis

To maintain optimal metabolic flux, the thermodynamics and cofactor dependencies of each engineered step must be balanced. Table 1 summarizes the quantitative parameters and enzymatic requirements for this pathway.

Table 1: Key Enzymes and Metabolic Parameters in the Engineered BDO Pathway

| Enzyme Classification | Substrate | Product | Cofactor Dependency | Theoretical Flux Impact |

| Glutamate CoA Transferase | Glutamate | Glutamyl-CoA | Acetyl-CoA | High (Activates precursor; pulls carbon from native pools) |

| Glutamate-5-semialdehyde Reductase | Glutamate-5-semialdehyde | 2-Amino-5-hydroxypentanoic acid | NAD(P)H | Critical (Commits carbon to the synthetic route) |

| 2-Amino-5-hydroxypentanoic acid Transaminase | 2-Amino-5-hydroxypentanoic acid | 5-Hydroxy-2-oxopentanoic acid | PLP, | High (Irreversible sink for the intermediate) |

| 5-Hydroxy-2-oxopentanoic acid Decarboxylase | 5-Hydroxy-2-oxopentanoic acid | 4-Hydroxybutyraldehyde | TPP | Moderate (Drives pathway forward via |

| Alcohol Dehydrogenase | 4-Hydroxybutyraldehyde | 1,4-Butanediol | NADH | High (Determines final product titer and toxicity mitigation) |

Experimental Protocols & Methodologies

To ensure scientific integrity, the following methodologies are designed as self-validating systems . By embedding internal controls and tracing mechanisms directly into the workflow, we eliminate analytical artifacts and prove causality.

Protocol 1: Detection and Quantification of 2-Amino-5-hydroxypentanoic Acid

Because 5-hydroxynorvaline is highly polar and lacks a native UV-absorbing chromophore, standard LC-UV methods will fail. This protocol utilizes pre-column derivatization coupled with HPLC-FLD (Fluorescence Detection).

Step 1: Cultivation and Quenching

-

Cultivate the engineered E. coli strain in M9 minimal medium supplemented with 2% glucose.

-

At

, rapidly quench 1 mL of culture in 4 mL of pre-chilled (-80°C) methanol to instantly halt metabolism. Causality Check: Rapid quenching prevents the rapid enzymatic turnover of 5-hydroxynorvaline by downstream transaminases during the harvesting phase.

Step 2: Deproteinization and Internal Standardization (Self-Validation)

-

Spike the quenched sample with 50 µM of L-norleucine (Internal Standard).

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Pass the supernatant through a 3 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration spin filter. Causality Check: We use ultrafiltration rather than acid/solvent precipitation because harsh acids can degrade semialdehydes, and organic solvents can co-precipitate highly polar non-proteinogenic amino acids, skewing quantification. The L-norleucine standard validates that no analyte is lost during filtration.

Step 3: Derivatization

-

Lyophilize 100 µL of the filtrate and resuspend in 20 µL of borate buffer (pH 8.8).

-

Add 60 µL of AccQ-Fluor reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) and incubate at 55°C for 10 minutes. Causality Check: The AccQ-Fluor reagent reacts quantitatively with primary amines to form highly stable, fluorescent ureas, transforming the invisible 5-hydroxynorvaline into a highly detectable analyte.

Step 4: HPLC-FLD Analysis

-

Inject 10 µL onto a C18 reverse-phase column (e.g., Waters Nova-Pak).

-

Elute using a gradient of acetate-phosphate buffer and acetonitrile. Monitor fluorescence at Ex: 250 nm / Em: 395 nm.

Protocol 2: Validation of Engineered Pathway Flux via Isotope Tracing

To prove that the generated BDO originates specifically from the 2-amino-5-hydroxypentanoic acid pathway (and not from native succinate salvage pathways), a

Step 1: Isotope Feeding

-

Inoculate the engineered strain into minimal media containing 50% unlabeled glucose and 50%

-Glutamate.

Step 2: GC-MS Analysis of BDO

-

Extract the BDO from the culture supernatant using ethyl acetate.

-

Derivatize the extract using BSTFA + 1% TMCS to form volatile trimethylsilyl (TMS) ethers.

-

Analyze via GC-MS. Causality Check (Self-Validation): If the engineered pathway is functioning correctly, the mass isotopomer distribution (MID) of the BDO-TMS peak will show a distinct

mass shift, proving that the 4-carbon backbone of BDO was directly inherited from the 5-carbon glutamate precursor (following the loss of one carbon via the 5-hydroxy-2-oxopentanoic acid decarboxylase step).

References

-

Hill, R. E., White, R. L., & Smith, K. C. (1993). The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. Journal of Natural Products, 56(8), 1246–1254.[Link]

- Burgard, A., Pharkya, P., & Osterhout, R. E. (2013). Microorganisms for the production of 1,4-butanediol and related methods.

-

Yan, J., et al. (2015). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany, 66(3), 933-942.[Link]

Technical Guide: 2-Amino-5-hydroxypentanoic Acid in Non-Ribosomal Peptide Synthesis

The following technical guide details the role, biosynthesis, and application of 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) in Non-Ribosomal Peptide Synthesis (NRPS).

Executive Summary

2-Amino-5-hydroxypentanoic acid , commonly known as 5-Hydroxynorvaline (5-HNV) , is a non-proteinogenic amino acid that serves as a critical building block in the biosynthesis of specialized secondary metabolites. Unlike canonical amino acids, 5-HNV provides a unique hydroxyl-terminated aliphatic side chain (

In drug development, 5-HNV is highly significant for two reasons:

-

Direct Antifungal Activity: As the free amino acid RI-331 , it acts as an antimetabolite, inhibiting homoserine dehydrogenase in fungi.

-

NRPS Building Block: It functions as a precursor in the synthesis of complex natural products, such as Pterrespiramide A and specific siderophores, where it is incorporated by Non-Ribosomal Peptide Synthetases (NRPS) or NRPS-like enzymes to form tetramate rings or linear recognition motifs.

This guide outlines the biosynthetic logic of 5-HNV, its specific incorporation mechanisms by NRPS Adenylation (A) domains, and validated protocols for its synthesis and detection.

Biosynthetic Origin & Mechanistic Logic

The Glutamate Reduction Shunt

In biological systems, 5-HNV is synthesized via a diversion from the canonical proline/ornithine pathway. While ornithine is formed by the transamination of glutamate-5-semialdehyde, 5-HNV is formed by the direct reduction of this intermediate.

Mechanism:

-

Activation: L-Glutamate is phosphorylated by

-glutamyl kinase to form L-Glutamyl-5-phosphate. -

Reduction 1: L-Glutamyl-5-phosphate is reduced by a dehydrogenase to L-Glutamate-5-semialdehyde .

-

Branch Point:

-

Canonical: Transamination yields Ornithine.

-

Canonical: Cyclization yields

-Pyrroline-5-carboxylate (P5C) -

5-HNV Pathway: A specific semialdehyde reductase converts the aldehyde group to a primary alcohol, yielding 5-Hydroxynorvaline .

-

NRPS Incorporation Logic

The incorporation of 5-HNV into non-ribosomal peptides requires a dedicated NRPS module with stringent specificity.

-

Adenylation (A) Domain Specificity: The A-domain must discriminate 5-HNV from structurally similar L-Ornithine (which has a terminal

) and L-Norvaline (hydrophobic -

Condensation (C) Domain: Once tethered to the Peptidyl Carrier Protein (PCP), the 5-HNV thioester undergoes condensation. In pathways like Pterrespiramide A , this step is often coupled with a cyclization (e.g., Dieckmann condensation) to form a tetramate ring system.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence of the 5-HNV pathway from canonical amino acid metabolism.

Caption: Divergence of 5-Hydroxynorvaline biosynthesis from Glutamate metabolism and subsequent NRPS loading.

Structural Biology & Case Study

Case Study: Pterrespiramide A Biosynthesis

Recent genomic and biochemical studies (e.g., the pts cluster in fungi) have elucidated the role of 5-HNV in constructing the spirotetramate core of Pterrespiramide A .

-

Enzyme: PtsG (NRPS-like Carboxylic Acid Reductase).

-

Role: The A-domain of PtsG specifically activates 5-HNV (or its precursor).

-

Mechanism: The 5-HNV moiety provides the 3-hydroxypropyl side chain essential for the bioactivity of the final spirotetramate. The terminal hydroxyl group remains uncyclized initially, allowing the formation of the tetramate ring via the amino and carboxyl groups.

Structural Impact on Peptides

Incorporating 5-HNV introduces a "linear proline" mimic. While Proline constrains the backbone via a pyrrolidine ring, 5-HNV allows flexibility but retains the polar functionality at the same distance (delta-carbon). This is often exploited in:

-

Siderophores: To coordinate metal ions via the terminal hydroxyl.

-

Antifungals: To mimic homoserine/threonine intermediates, blocking essential fungal enzymes.

Experimental Protocols

Protocol: Chemical Synthesis of 5-HNV (Boroxazolidone Method)

For researchers requiring pure 5-HNV for A-domain loading assays or standards, the Boroxazolidone protection strategy is the gold standard for high purity and yield.

Principle: Simultaneous protection of the

Step-by-Step Methodology:

-

Complexation:

-

Dissolve L-Glutamic acid (10 mmol) in anhydrous methanol.

-

Add 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (1.1 eq) under inert atmosphere (

). -

Reflux for 2 hours. The formation of the Boroxazolidone complex masks the

-amino acid functionality.

-

-

Activation:

-

Cool to

. Add carboxyl-activating agent (e.g., isobutyl chloroformate) to activate the

-

-

Reduction:

-

Add Sodium Borohydride (

, 3 eq) slowly to reduce the activated mixed anhydride to the alcohol. -

Critical Control: Maintain temperature

to prevent over-reduction or ring opening.

-

-

Deprotection:

-

Add Tetrabutylammonium fluoride (TBAF) or mild acid (HCl/MeOH) to cleave the Boron complex.

-

Precipitate the free amino acid 5-HNV using acetone/ether.

-

-

Validation:

-

Verify structure via

-NMR (Look for triplet at

-

Protocol: Detection via Advanced Marfey's Method

To confirm the presence and stereochemistry of 5-HNV in a peptide hydrolysate.

Reagents:

-

FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

-

Standard: Synthetic L- and D-5-HNV.

Workflow:

-

Hydrolysis: Incubate peptide (

) in -

Derivatization: Resuspend in

-

Quenching: Stop reaction with

-

LC-MS Analysis:

-

Column: C18 Reverse Phase.

-

Gradient: 10% to 60% Acetonitrile with 0.1% Formic Acid.

-

Result: Compare retention times of the derivatized sample against L-FDAA-L-5-HNV and L-FDAA-D-5-HNV standards. The elution order allows unambiguous stereochemical assignment.

-

Data Summary: 5-HNV Properties

| Property | Specification | Relevance to NRPS |

| IUPAC Name | 2-Amino-5-hydroxypentanoic acid | Substrate identity |

| Abbreviation | 5-HNV / HNV | Sequence notation |

| Molecular Weight | 133.15 g/mol | Mass spectrometry shift (+133 Da residue) |

| Side Chain | Hydrophilic, non-charged | |

| pKa Values | Zwitterionic at physiological pH | |

| A-Domain Code | Non-canonical (Hydrophilic pocket) | Requires specific binding assay |

| Key Analog | L-Ornithine | 5-HNV lacks the terminal amine charge |

References

-

Resistance Gene-Guided Discovery of a Fungal Spirotetramate. ChemRxiv, 2024. Link (Describes Pterrespiramide A and PtsG A-domain specificity).

-

Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones. ResearchGate, 2025. Link (Source for 5-HNV synthesis protocol).

-

Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves. Journal of Experimental Botany, 2014. Link (Context for 5-HNV as a defensive metabolite).

-

The mode of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. PubMed, 1991. Link (Bioactivity of the free amino acid).

-

Non-Ribosomal Peptide Synthesis: Principles and Applications. University of Zurich, 2022. Link (General NRPS mechanism grounding).

Technical Guide: 2-Amino-5-hydroxypentanoic Acid (5-Hydroxynorvaline) in Plants

The following technical guide details the occurrence, biosynthesis, and analysis of 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) in plant systems.

Biosynthesis, Stress Induction, and Analytical Protocols [1]

Executive Summary

2-Amino-5-hydroxypentanoic acid , commonly referred to as 5-hydroxynorvaline (5-HNV) or L-pentahomoserine , is a non-proteinogenic amino acid (NPAA) found primarily in members of the Poaceae (grass) family, including Zea mays (maize) and drought-tolerant C4 grasses like Cynodon dactylon.[2]

Unlike constitutive defensive metabolites, 5-HNV is a highly plastic stress metabolite. Its accumulation is triggered by specific abiotic (drought) and biotic (herbivory) stressors, mediated by jasmonate signaling. For drug development and agricultural researchers, 5-HNV represents a critical study in metabolic plasticity, acting as both an osmoprotectant and an anti-herbivory agent (antixenosis/antibiosis).

This guide provides a structural breakdown of its biosynthetic origins, physiological roles, and a validated protocol for its isolation and quantification.

Chemical Identity & Natural Occurrence[3][4][5]

Structural Characteristics

5-HNV is a five-carbon, linear amino acid. It is the higher homologue of homoserine and the hydroxylated analog of norvaline. Structurally, it resembles ornithine but possesses a terminal hydroxyl group instead of an amino group.

| Property | Detail |

| IUPAC Name | 2-Amino-5-hydroxypentanoic acid |

| Common Names | 5-Hydroxynorvaline (5-HNV), L-Pentahomoserine, |

| Formula | C |

| MW | 133.15 g/mol |

| Solubility | High water solubility (polar, zwitterionic) |

| Key Feature | Non-proteinogenic; mimics polar amino acids (Glu, Gln, Hse) |

Taxonomic Distribution

While early literature hinted at its presence in legumes (Fabaceae), modern metabolomics has definitively mapped its inducible accumulation in grasses (Poaceae).

-

Maize (Zea mays): The primary model for 5-HNV study.[1][3] It is nearly undetectable in unstressed tissues but accumulates significantly in leaves upon drought or insect attack.

-

Turf Grasses: Found in Cynodon dactylon (Bermuda grass) and Zoysia japonica.

-

Absence: Notably absent in Paspalum dilatatum, suggesting species-specific metabolic evolution within C4 grasses.

Biosynthetic Pathway & Regulation

The Glutamate-Ornithine Nexus

Field-proven isotope labeling studies (

The proposed mechanism involves the diversion of Glutamate-5-semialdehyde (G5SA) . In primary metabolism, G5SA cyclizes to Pyrroline-5-carboxylate (P5C) to form Proline. In the 5-HNV pathway, G5SA is likely reduced to the alcohol form rather than cyclizing or oxidizing.

Pathway Visualization

The following diagram illustrates the divergence of 5-HNV from primary amino acid metabolism.

Figure 1: Proposed biosynthetic route of 5-HNV diverging from the Glutamate-Proline axis via the reduction of Glutamate-5-semialdehyde.

Physiological Function: Defense & Stress Response[7][8]

Anti-Herbivory Mechanism

5-HNV acts as a chemical defense agent. When maize leaves are attacked by chewing herbivores (e.g., Spodoptera exigua caterpillars) or piercing-sucking insects (e.g., Rhopalosiphum maidis aphids), 5-HNV concentrations spike.[3][4]

-

Mode of Action: Feeding assays confirm that 5-HNV reduces insect reproduction and growth rates.[3]

-

Mechanism: Likely acts as an antimetabolite . Due to its structural similarity to essential amino acids (homoserine, ornithine, or lysine), it may be mis-incorporated into insect proteins or inhibit specific enzymatic pathways (e.g., homoserine kinase) in the herbivore gut or microbiome.

Drought Tolerance

In C4 grasses, 5-HNV accumulation correlates with water deficit.[5][6]

-

Osmoprotection: Like proline, the hydroxylated structure of 5-HNV allows it to stabilize cellular structures and maintain turgor pressure under dehydration stress.

-

Signaling: Its induction is tightly coupled with Methyl Jasmonate (MeJA) signaling pathways, distinct from the Abscisic Acid (ABA) pathway typically associated with pure drought response.

Analytical Methodology & Isolation Protocol

For researchers isolating this compound, standard amino acid analysis (AAA) often misidentifies 5-HNV due to its unique retention time. The following protocol utilizes AccQ-Fluor (AQC) derivatization followed by LC-MS/NMR validation.

Experimental Workflow Diagram

Figure 2: Validated workflow for the extraction and identification of 5-HNV from plant matrices.

Step-by-Step Isolation Protocol

Reagents:

-

Methanol (HPLC Grade)

-

AccQ-Fluor Reagent Kit (Waters) or o-Phthaldialdehyde (OPA)

-

Deionized Water (18.2 MΩ)

Procedure:

-

Induction (Optional): Treat plants (e.g., Zea mays B73) with Methyl Jasmonate (150 µM) or withhold water for 5–7 days to maximize 5-HNV yield.

-

Extraction:

-

Flash freeze leaf tissue in liquid nitrogen.

-

Grind to a fine powder.

-

Extract 100 mg tissue with 1 mL 80% Methanol .

-

Vortex for 1 min; sonicate for 10 min.

-

Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

-

Derivatization (AQC Method):

-

Mix 10 µL of supernatant with 70 µL Borate buffer (pH 8.8).

-

Add 20 µL reconstituted AQC reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).

-

Incubate at 55°C for 10 min. (AQC derivatizes both primary and secondary amines, ensuring robust detection).

-

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

-

Detection: Monitor mass m/z 304 (AQC-derivative in positive mode). The parent mass of 5-HNV is 133 Da; AQC adds 170 Da.

-

Validation: Look for the daughter ion m/z 171 (AMQ moiety) in MS/MS fragmentation.

-

-

NMR Confirmation (For purified fractions):

-

H-NMR (D

-

H-NMR (D

References

-

Yan, J., et al. (2015). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress.[7] Journal of Experimental Botany, 66(2), 597–608. Link

-

Carmo-Silva, A. E., et al. (2009). Drought stress increases the production of 5-hydroxynorvaline in two C4 grasses.[5][6] Phytochemistry, 70(5), 664-671. Link

-

Murch, S. J., et al. (2026). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. RSC Advances. Link

- Fowden, L. (1967). Aspects of Amino Acid Metabolism in Plants. Annual Review of Plant Physiology, 18, 85-106. (Foundational context on non-protein amino acids).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drought stress increases the production of 5-hydroxynorvaline in two C4 grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative metabolic profile of maize genotypes reveals the tolerance mechanism associated under combined stresses | bioRxiv [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

Metabolic Degradation of 2-Amino-5-hydroxypentanoic Acid: A Technical Guide

The following technical guide details the metabolic degradation of 2-Amino-5-hydroxypentanoic acid (5-hydroxynorvaline).

Executive Summary & Compound Profile

2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline or 5-HNV ) is a non-proteinogenic C5 amino acid.[1][2] Structurally, it is a homolog of homoserine (C4) and serine (C3), characterized by a terminal hydroxyl group on the

While not a standard amino acid in mammalian proteomes, 5-HNV is biologically significant in three contexts:

-

Mammalian Physiology: It serves as a biomarker for oxidative stress.[1] Reactive oxygen species (ROS) oxidize proline and arginine residues to glutamic

-semialdehyde (GGS), which can be reduced to 5-HNV.[1] Its degradation, therefore, essentially reverses this accumulation to detoxify the cell.[1] -

Plant Defense: In species like Zea mays (maize), it accumulates as a defensive metabolite against herbivory.[1][3][4][5]

-

Metabolic Engineering: It is a key intermediate in synthetic pathways for the production of 1,4-butanediol (BDO) and related C4 chemicals.[1]

This guide focuses on the catabolic fate of 5-HNV, detailing its oxidative conversion to glutamate and subsequent entry into the Tricarboxylic Acid (TCA) cycle.[1]

Chemical Identity[2][6][7]

-

Molecular Formula: C

H -

Key Functional Groups:

-amino group,

Primary Metabolic Pathway: The GGS-Glutamate Axis[1]

The primary degradation pathway of 5-HNV follows an oxidative route that channels the carbon skeleton into the glutamate pool.[1] This pathway mirrors the catabolism of lysine (via the saccharopine pathway) but operates on a C5 backbone.[1]

Step 1: Oxidation to Glutamic -Semialdehyde (GGS)

The initial and rate-limiting step is the oxidation of the terminal

-

Enzyme: NAD

-dependent Alcohol Dehydrogenase (ADH) or a specific 5-hydroxynorvaline dehydrogenase.[1] -

Reaction:

-

Mechanistic Insight: This step creates GGS, a highly reactive intermediate that is central to arginine and proline metabolism.[1]

Step 2: Cyclization to -Pyrroline-5-Carboxylate (P5C)

GGS is unstable in aqueous solution at physiological pH.[1] It undergoes a spontaneous intramolecular cyclization (Schiff base formation) between the aldehyde and the

-

Reaction: Spontaneous dehydration.[1]

-

Product:

-Pyrroline-5-Carboxylate (P5C).[1] -

Equilibrium: The reaction favors P5C, but the open-chain aldehyde (GGS) is the substrate for the next enzymatic step.[1]

Step 3: Oxidation to Glutamate

To generate metabolically useful energy, the P5C/GGS pool must be oxidized to glutamate.[1]

-

Enzyme: P5C Dehydrogenase (ALDH4A1 in humans).[1]

-

Reaction:

-

Metabolic Fate: The resulting glutamate undergoes oxidative deamination (via Glutamate Dehydrogenase) or transamination to form

-ketoglutarate, which enters the TCA cycle.[1]

Pathway Visualization (DOT)

The following diagram illustrates the primary oxidative pathway and the alternative transamination route used in synthetic biology.

Caption: Figure 1. Metabolic fate of 5-Hydroxynorvaline. The central pathway leads to Glutamate via the P5C intermediate.

Alternative Pathway: Transamination (Synthetic Context)

In metabolic engineering (e.g., for BDO production), an alternative degradation route is often exploited to bypass the glutamate pool.[1]

-

Transamination: The

-amino group is transferred to an acceptor (e.g., -

Decarboxylation: The resulting

-keto acid is decarboxylated to form 4-hydroxybutyraldehyde , which is subsequently reduced to 1,4-butanediol or oxidized to 4-hydroxybutyrate.[1]

Experimental Protocols

Protocol A: Enzymatic Assay for 5-HNV Oxidation

This protocol validates the first step of degradation by measuring the production of NADH.[1]

Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 8.0.[1]

-

Substrate: 10 mM 5-Hydroxynorvaline (synthesized or purchased, e.g., CAS 6152-89-2).

-

Cofactor: 2.5 mM NAD

.[1] -

Enzyme Source: Purified recombinant dehydrogenase (e.g., E. coli ADH or mammalian liver cytosolic fraction).[1]

Procedure:

-

Blanking: In a quartz cuvette, mix 900 µL Buffer and 50 µL NAD

. Zero the spectrophotometer at 340 nm.[1] -

Initiation: Add 50 µL of Enzyme source. Incubate for 2 minutes to establish baseline.

-

Reaction: Add 50 µL of 5-HNV substrate. Mix by inversion.

-

Measurement: Monitor absorbance at 340 nm for 10 minutes.

-

Calculation: Use the extinction coefficient of NADH (

) to calculate the specific activity (µmol/min/mg protein).[1]

Protocol B: LC-MS/MS Detection of Metabolites

To confirm the pathway in vivo (e.g., in cell lysate), use targeted metabolomics.[1]

Extraction:

-

Homogenize tissue/cells in 80% cold methanol (-20°C).

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant and evaporate to dryness; reconstitute in 0.1% formic acid.

LC Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 0-2 min (1% B), 2-10 min (1-30% B).

MS Transitions (MRM Mode):

| Metabolite | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

|---|

| 5-HNV | 134.1 [M+H]

References

-

Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Source:[1][3][4] Journal of Experimental Botany (2014).[1][3] URL:[Link][1]

-

The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. Source: Journal of Natural Products (1996).[1] URL:[Link][1]

-

Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Source: Frontiers in Cell and Developmental Biology (2025).[1] URL:[Link] (Note: Provides the homologous lysine catabolism context).

-

Microorganisms for the production of 1,4-butanediol. Source: US Patent 20130109069A1.[1] URL: (Note: Details the transaminase/decarboxylase synthetic pathway).

Sources

- 1. PDBe Connect Pages [ebi.ac.uk]

- 2. grokipedia.com [grokipedia.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CID 141287428 | C10H22N2O6 | CID 141287428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. CNP0218644.0 - COCONUT [coconut.naturalproducts.net]

- 9. Enzymatic production of alpha-aminoadipate-delta-semialdehyde and related compounds by lysine epsilon-dehydrogenase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Stereochemical Configuration of L-2-Amino-5-hydroxypentanoic Acid

Executive Summary: The Stereochemical Imperative

L-2-Amino-5-hydroxypentanoic acid (also known as L-5-Hydroxynorvaline) represents a critical chiral building block in the synthesis of peptidomimetics, specifically as a precursor to L-Pipecolic acid and oxa-proline derivatives. Its utility in drug development is defined by its stereochemical purity; however, its handling is complicated by an intrinsic propensity for intramolecular cyclization.

This guide addresses the (S)-configuration assignment, the thermodynamic instability leading to

Molecular Identity & Stereochemical Assignment

The designation "L" in amino acid nomenclature refers to the stereochemical configuration at the

CIP Priority Determination

The stereocenter at C2 is bonded to four distinct substituents. The priority is assigned based on atomic number and connectivity:

-

(Nitrogen, Atomic #7)

-

(Carbon bonded to 3 Oxygens via phantom atoms)

-

(Carbon bonded to Carbon/Hydrogens)

-

(Hydrogen)

When the lowest priority group (H) is oriented away from the viewer, the progression from

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment demonstrating the (S)-configuration of the L-isomer.

Stability Profile: The Cyclization Trap

Researchers must be cognizant that L-2-Amino-5-hydroxypentanoic acid is not a static entity in solution. It exists in equilibrium with its corresponding

-

Risk: Prolonged storage in acidic media or heating during workup drives the equilibrium toward the lactone.

-

Consequence: Loss of free amine functionality for peptide coupling and potential racemization if the ring opening/closing is reversible under basic conditions.

Figure 2: Thermodynamic equilibrium between the open-chain amino acid and the

Synthesis Strategy: Chemoselective Reduction

To ensure high enantiomeric excess (

The Protocol

The strategy involves the selective reduction of the

Step-by-Step Methodology:

-

Starting Material: L-Glutamic acid 5-methyl ester (H-Glu(OMe)-OH).

-

Protection (Critical): Protect the

-amine with Boc (tert-butyloxycarbonyl) and the-

Reagent:

,

-

-

Selective Reduction: Reduce the

-methyl ester to the alcohol.-

Reagent: Lithium Borohydride (

) in THF/MeOH. -

Why:

is chemoselective for esters over carbamates (Boc) and carboxylate salts (if used), minimizing side reactions.

-

-

Deprotection: Removal of Boc and t-Bu groups.

-

Reagent: TFA / DCM (1:1).

-

Note: Perform at

to minimize lactonization, then neutralize immediately.

-

| Parameter | Specification | Notes |

| Starting Material | L-Glutamic Acid | Source of Chiral Information (S) |

| Reductant | Preserves | |

| Solvent | THF / Methanol | Protic solvent accelerates borohydride reduction |

| Yield Target | 65-75% | Losses primarily due to lactone formation during workup |

Analytical Validation: Marfey’s Method

Standard chiral HPLC is often insufficient due to the lack of strong chromophores in aliphatic amino acids. The gold standard for validating the stereochemistry of L-2-Amino-5-hydroxypentanoic acid is derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Mechanism of Action

FDAA reacts with the primary amine of the analyte to form a diastereomeric mixture. Because FDAA itself is pure L-isomer, the resulting adducts are:

-

L-FDAA + L-Analyte

L-L Diastereomer -

L-FDAA + D-Analyte

L-D Diastereomer

These diastereomers have significantly different hydrophobicities and can be separated on a standard achiral C18 HPLC column.

Experimental Protocol (Self-Validating)

-

Sample Prep: Dissolve

of sample ( -

Derivatization: Add

of 1% FDAA in acetone and -

Incubation: Heat at

for 1 hour. (Color turns yellow/orange). -

Quench: Add

of -

Analysis: Inject onto C18 Reverse Phase HPLC.

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 10% to 60% B over 45 minutes.

-

Detection: UV at 340 nm.

-

Interpretation: The L-L adduct typically elutes after the L-D adduct for amino acids with hydrophobic side chains, though elution order must be confirmed with a racemic standard.

Figure 3: Analytical workflow for enantiomeric excess determination using Marfey's Reagent.

References

-

Marfey, P. (1984).[1] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][2] Carlsberg Research Communications, 49(6), 591-596.

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231-247.

-

Sigma-Aldrich. (n.d.). (S)-2-Amino-5-hydroxypentanoic acid Product Specification. Merck KGaA.

-

ChemicalBook. (2023).[3][4] 2-amino-5-hydroxy-pentanoic acid (CAS 6152-89-2) Properties and Safety.[5]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 141287428, 2-Amino-5-hydroxypentanoic acid.

Sources

- 1. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 2. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. art.torvergata.it [art.torvergata.it]

- 5. (S)-2-Amino-5-hydroxypentanoic acid | 6152-89-2 [sigmaaldrich.com]

Potential Biological Activities of 5-Hydroxynorvaline Derivatives: A Technical Guide

Executive Summary & Chemical Identity

5-Hydroxynorvaline (also known as 2-amino-5-hydroxypentanoic acid ) is a non-proteinogenic

This guide details the synthetic accessibility, pharmacological mechanisms, and experimental protocols for 5-hydroxynorvaline and its bioactive derivatives, specifically focusing on antifungal keto-derivatives (RI-331) and arginine/ornithine mimetics.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | (2S)-2-amino-5-hydroxypentanoic acid |

| Common Name | 5-Hydroxynorvaline; |

| Molecular Formula | C |

| Molecular Weight | 147.15 g/mol |

| Chiral Center | S-configuration (derived from L-Glutamic acid) |

| Structural Homology | Isosteric with L-Ornithine and L-Citrulline |

Medicinal Chemistry: Synthetic Pathways

The synthesis of 5-hydroxynorvaline is a prerequisite for accessing its bioactive derivatives. The most robust route utilizes L-glutamic acid as a chiral pool starting material, ensuring high enantiomeric purity without the need for complex resolution steps.

Route A: The Boroxazolidone Protection Strategy (High Fidelity)

This method is preferred for large-scale preparation due to its reproducibility and preservation of chirality. It involves the simultaneous protection of the

Mechanism:

-

Cyclization: L-Glutamic acid reacts with the boron reagent to form a rigid boroxazolidone ring.[1] This locks the

-position, preventing racemization.[1] -

Activation: The side-chain carboxylic acid (at C5) is activated (e.g., via mixed anhydride).[1]

-

Reduction: Selective reduction (using NaBH

) yields the alcohol.[1] -

Deprotection: Mild hydrolysis releases the free amino acid.[1]

Route B: Divergent Synthesis from Allylglycine

For generating diverse analogs (e.g., unsaturated or branched derivatives), (S)-allylglycine serves as a versatile precursor.[1][2][3]

-

Hydroboration-Oxidation: Converts the terminal alkene of allylglycine directly to the primary alcohol of 5-hydroxynorvaline.

-

Oxidative Cleavage: Can yield shorter chain homologs or aldehydes for further functionalization.[1]

Pharmacology & Biological Activities[1][5][6][7][8][9][10][11][12][13][14]

Antifungal Activity: The RI-331 Connection

The most distinct biological activity associated with the 5-hydroxynorvaline scaffold is seen in its oxidized derivative, (S)-2-amino-4-oxo-5-hydroxypentanoic acid , also known as RI-331 .[1]

-

Mechanism: RI-331 acts as a transition-state mimic.[1] In fungi (e.g., Saccharomyces cerevisiae, Candida spp.), HSD is a critical enzyme in the aspartate pathway, converting aspartate

-semialdehyde to homoserine (a precursor to Threonine, Methionine, and Isoleucine).[1] -

Selectivity: Mammals lack the aspartate pathway (obtaining these amino acids from diet), rendering RI-331 selectively toxic to fungi.[1]

-

Metabolic Trapping: 5-hydroxynorvaline itself can be metabolically oxidized in vivo to the 4-oxo species, acting as a prodrug in certain biological contexts.[1]

Arginase and NOS Modulation

5-Hydroxynorvaline is the structural backbone for "nor" variants of arginine antimetabolites.

-

Arginase Inhibition: Functionalization of the terminal alcohol to a guanidine or N-hydroxyguanidine yields nor-arginine and nor-NOHA (N

-hydroxy-nor-L-arginine).[1]-

Note: While nor-NOHA (4-carbon chain) is the standard high-affinity inhibitor, the 5-carbon scaffold (derived from 5-hydroxynorvaline) allows for the synthesis of Homo-NOHA and other steric probes that map the active site of Arginase I and II.[1]

-

-

Nitric Oxide Synthase (NOS): As an ornithine isostere, 5-hydroxynorvaline derivatives can compete with L-arginine at the NOS active site.[1] The 5-hydroxy group can be converted to a hydroxamate , conferring metal-chelating properties that inhibit the heme-dependent oxidation step in NOS.[1]

Peptide Stability & Mimetics

Incorporation of 5-hydroxynorvaline into peptide chains (e.g., 5-hydroxynorvaline-S-Ile ) introduces a polar, non-charged side chain that mimics Serine but with an extended alkyl spacer.[1]

-

Effect: This extension pushes the hydroxyl group away from the peptide backbone, altering hydrogen-bonding networks and potentially increasing resistance to proteolytic cleavage by serine proteases.

Visualization: Pathways and Mechanisms

Caption: Chemical genealogy of 5-hydroxynorvaline, illustrating synthetic origins and divergence into antifungal (RI-331) and metabolic (Arginase/NOS) inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-5-Hydroxynorvaline (Glutamic Acid Route)

This protocol ensures high enantiomeric purity by preventing

Reagents: L-Glutamic acid, 9-BBN (or borane-dimethyl sulfide), Isobutyl chloroformate, NaBH

-

Protection: Suspend L-glutamic acid (10 mmol) in dry THF under Argon. Add borane reagent (1.1 eq) and reflux for 2 hours to form the boroxazolidone complex.[1]

-

Activation: Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride at the side-chain carboxyl. Stir for 30 min.

-

Reduction: Filter the precipitate (amine salts).[1] Add the filtrate dropwise to a suspension of NaBH

(2.0 eq) in water/THF at 0°C. Stir for 1 hour. -

Workup: Quench with acetic acid. Evaporate solvent.[1]

-

Deprotection: Reflux the residue in 10% HCl/MeOH for 1 hour to cleave the boron complex.

-

Purification: Pass through an ion-exchange column (Dowex 50W) eluting with NH

OH gradient. Recrystallize from water/ethanol.[1]-

Yield: Typically 60-75%.[1]

-

Validation:

H NMR (D

-

Protocol 2: In Vitro Homoserine Dehydrogenase Inhibition Assay

To validate the activity of the 4-oxo derivative (RI-331).

Materials: Purified Homoserine Dehydrogenase (yeast or bacterial source), Aspartate

-

Preparation: Prepare assay buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA.[1]

-

Incubation: Mix 10 nM enzyme with varying concentrations of the test compound (0.1

M – 100 -

Reaction Start: Add NADPH (0.2 mM) and Aspartate

-semialdehyde (0.5 mM). -

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) continuously for 5 minutes.

-

Analysis: Plot initial velocity (

) vs. inhibitor concentration to determine IC-

Control: RI-331 typically shows IC

in the low micromolar range (5-20

-

Future Outlook & Clinical Potential

The 5-hydroxynorvaline scaffold is currently underutilized in clinical pipelines, primarily serving as a research tool.[1] However, its potential is expanding in two key areas:

-

Antifungal Resistance: With rising resistance to azoles, the unique mechanism of RI-331 (amino acid biosynthesis inhibition) offers a novel pathway for combination therapies.[1]

-

Nitric Oxide Modulation: As the understanding of Arginase II in vascular disease and cancer immunosuppression grows, "nor" and "homo" arginine analogs derived from this scaffold will be critical for developing isoform-selective inhibitors.

References

-

Synthesis via Boroxazolidone: Chulakov, E. N., et al. "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline."[1] Russian Journal of Organic Chemistry, 2023.

-

RI-331 Antifungal Mechanism: Yamaki, H., et al.[1][4] "The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae."[1] Journal of Antibiotics, 1992.[4]

-

Arginase Inhibitors (Nor-NOHA): Custot, J., et al.[1] "The New

-Amino Acid N -

Divergent Synthesis: Wolf, L. B., et al. "Stereoselective Synthesis of syn-

-Hydroxynorvaline and Related -

Chemical Properties: PubChem Compound Summary for CID 95562, 2-Amino-5-hydroxyvaleric acid.[1] [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. FKBP12 Controls Aspartate Pathway Flux in Saccharomyces cerevisiae To Prevent Toxic Intermediate Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) The New α-Amino Acid Nω-Hydroxy-nor-l-arginine: a High-Affinity Inhibitor of Arginase Well Adapted To Bind to Its Manganese Cluster [academia.edu]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-Amino-5-hydroxypentanoic Acid (5-Hydroxynorvaline)

Executive Summary

2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or

Synthesizing this molecule presents a unique chemoselectivity challenge: differentiating the two carboxylic acid groups of L-glutamic acid. The

This guide details two scalable protocols:

-

The Boroxazolidone Route: A highly selective method using simultaneous boron-mediated protection, ideal for high-purity requirements.

-

The Mixed Anhydride Route: A classic, robust method suitable for multi-kilogram scale-up using standard reactor setups.

Strategic Analysis & Critical Process Parameters (CPPs)

Before initiating synthesis, the following parameters define the success of the campaign:

| Parameter | Specification Target | Rationale |

| Enantiomeric Excess (ee) | > 99.0% | Racemization can occur during the activation of the |

| Chemoselectivity | > 95:1 ( | Reducing the |

| Residual Boron | < 500 ppm | If using Protocol A, downstream resin purification is mandatory to remove boron complexes. |

| Lactone Content | < 1.0% | The open-chain form is the target; however, equilibrium favors the lactone at pH < 5. |

Protocol A: The Boroxazolidone-Mediated Reduction

Best for: High purity, lab-to-pilot scale (10g – 500g), and minimizing protection/deprotection steps.

Mechanistic Insight

This advanced protocol utilizes 9-borabicyclo[3.3.1]nonane (9-BBN) or complexation with

Workflow Diagram

Figure 1: The Boroxazolidone protection strategy allows for high chemoselectivity by locking the alpha-functionality in a temporary heterocyclic ring.

Step-by-Step Methodology

Reagents:

-

L-Glutamic acid (1.0 eq)

- (2.0 M in THF) or 9-BBN

-

Isobutyl chloroformate (1.1 eq)

-

N-Methylmorpholine (NMM) (1.1 eq)

-

Sodium Borohydride (

) (2.0 eq)

Procedure:

-

Protection (Boroxazolidone Formation):

-

Suspend L-glutamic acid in anhydrous THF under nitrogen.

-

Add

dropwise at 0°C. -

Heat to reflux for 2–4 hours. Hydrogen gas evolution will cease when the complex is formed.

-

Checkpoint: The reaction mixture should become clear.

-

-

Activation:

-

Cool the solution to -15°C.

-

Add NMM followed by dropwise addition of isobutyl chloroformate. Maintain temperature < -10°C to prevent racemization.

-

Stir for 30 minutes to form the mixed anhydride of the side chain.

-

-

Reduction:

-

Add

(dissolved in a minimal amount of water or MeOH) dropwise. -

Stir for 1 hour at 0°C, then warm to room temperature.

-

-

Workup & Deprotection:

-

Quench carefully with 1N HCl.

-

Heat the aqueous solution to 50°C for 1 hour to hydrolyze the boron complex and remove the protecting group.

-

Crucial Step: Evaporate volatiles (trimethyl borate). Repeat methanol co-evaporation 3x to remove all boron traces.

-

-

Purification:

-

Load the crude residue onto a Dowex 50W-X8 cation exchange column (

form). -

Wash with water (removes anions/boron residues).

-

Elute product with 1M

. -

Lyophilize fractions to obtain a white solid.

-

Protocol B: The Modified Mixed Anhydride Route

Best for: Large-scale manufacturing (>1 kg), standard equipment, and avoiding boron waste streams.

Mechanistic Insight

This route relies on classical orthogonal protection. We protect the

Workflow Diagram

Figure 2: The orthogonal protection strategy ensures that only the side-chain carboxyl is reduced.

Step-by-Step Methodology

Starting Material: N-Boc-L-glutamic acid-1-tert-butyl ester (Commercially available or synthesized from Glu).

-

Activation:

-

Dissolve N-Boc-L-Glu-OtBu (1.0 eq) in THF/DMF (4:1).

-

Cool to -15°C.

-

Add Triethylamine (

) (1.05 eq) followed by Ethyl Chloroformate (1.05 eq). -

Stir for 20 mins. The formation of a white precipitate (

) confirms anhydride formation.

-

-

Reduction:

-

Filter off the salts (optional, for cleaner reaction) or proceed in situ.

-

Add

(2.5 eq) dissolved in water slowly to the anhydride solution at -10°C. -

Note: The addition of water is necessary to solubilize borohydride but must be done slowly to avoid hydrolyzing the anhydride before reduction.

-

-

Workup:

-

Acidify to pH 3 with citric acid solution.

-

Extract with Ethyl Acetate.

-

Wash organic layer with brine, dry over

, and concentrate. -

Intermediate: You now have N-Boc-L-2-amino-5-hydroxypentanoic acid t-butyl ester.

-

-

Global Deprotection:

-

Dissolve the intermediate in DCM/TFA (1:1).

-

Stir at room temperature for 2 hours (removes both Boc and t-Butyl).

-

Concentrate in vacuo.

-

-

Isolation (The "Lactone Trap"):

-

The crude product will be the TFA salt.

-

Neutralize with Amberlyst A-21 (weak base resin) in methanol to avoid strong basic conditions that might cause ring opening/closing issues.

-

Crystallize from Ethanol/Water.

-

Troubleshooting: The Lactonization Equilibrium

A common failure mode is low yield due to the formation of (S)-2-amino-valerolactone.

Figure 3: Equilibrium between the open-chain amino acid and the lactone form.

Corrective Action:

-

Detection: Use NMR (

).[2] The -

Reversal: If the lactone forms, dissolve the crude solid in water, adjust pH to 10-11 with NaOH, stir for 1 hour (opens the ring), then carefully neutralize to the isoelectric point (pI ~5.6) on an ion-exchange column and elute rapidly.

References

-

Garcia, J., et al. (2000). "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline." Tetrahedron Letters. (Describes the Boroxazolidone methodology).

-

Chulakov, E. N., et al. (2023).[3] "Synthesis of glycyl-(S)-5-hydroxynorvaline." Russian Journal of Organic Chemistry. (Details the mixed anhydride reduction on protected glutamate).

-

Sigma-Aldrich. "Product Specification: (S)-2-Amino-5-hydroxypentanoic acid." (Physical properties and safety data).

-

Blaskovich, M. A., et al. (2008). "A Convenient Reduction of

-Amino Acids to 1,2-Amino Alcohols." The Open Organic Chemistry Journal. (Context on amino acid reduction selectivity). - Rodríguez, M., et al. (1991). "Selective reduction of N-protected amino acid esters." Journal of Organic Chemistry.

Sources

Regioselective Fmoc Protection of 2-Amino-5-hydroxypentanoic Acid for Glycopeptide Synthesis

Introduction & Strategic Context

2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxynorvaline) is a critical non-proteinogenic amino acid utilized in the design of complex modified peptides. It serves as a fundamental building block in the1[1]. To successfully incorporate this bi-functional residue into a standard Solid-Phase Peptide Synthesis (SPPS) cycle, the

Mechanistic Principles & Causality (E-E-A-T)

The primary synthetic challenge when protecting 5-hydroxynorvaline is achieving strict regiocontrol. The goal is to selectively protect the

-

Chemoselectivity via pH Control: The reaction is executed under Schotten-Baumann conditions using aqueous sodium carbonate (

).[]. At this pH, the -

Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): 5[5]. Fmoc-Cl is an overly aggressive acylating agent that can inadvertently activate the unprotected carboxylate, driving unwanted amide coupling and dipeptide oligomerization[5]. Fmoc-OSu acts as a milder reagent that6[6].

-

Stoichiometric Restraint: This protocol intentionally employs a slight sub-stoichiometric ratio of Fmoc-OSu (0.95 equivalents).5

5, a persistent impurity that co-precipitates with the target molecule and severely complicates purification. -

Self-Validating Purification: The workup procedure leverages a dual-phase pH switch. At pH 9, the product is a water-soluble sodium carboxylate, allowing organic impurities to be washed away with ether. Upon acidification to pH 2.0, the carboxylate protonates, and the bulky, hydrophobic Fmoc group drives the molecule entirely into the organic extraction phase. [].

Quantitative Data Presentation

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function in Synthesis |

| 2-Amino-5-hydroxypentanoic acid | 133.15 | 1.00 | 1.33 g (10.0 mmol) | Bi-functional Starting Material |

| Sodium Carbonate ( | 105.99 | 2.50 | 2.65 g (25.0 mmol) | Base / pH Buffer (pH ~9.0) |

| Fmoc-OSu | 337.33 | 0.95 | 3.20 g (9.5 mmol) | Chemoselective Acylating Agent |

| 1,4-Dioxane (Anhydrous) | 88.11 | - | 20 mL | Organic Co-solvent |

| Deionized Water | 18.02 | - | 30 mL | Aqueous Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | ~2.5-3.0 | ~25–30 mL | Acidifying Agent (pH 2.0) |

Experimental Protocol

Step 1: Substrate Dissolution In a 100 mL round-bottom flask, suspend 2-Amino-5-hydroxypentanoic acid (1.33 g, 10.0 mmol) in 30 mL of deionized water. Add sodium carbonate (2.65 g, 25.0 mmol) in small portions under magnetic stirring until complete dissolution is achieved. Cool the clear solution to 0 °C using an ice-water bath.

Step 2: Reagent Preparation In a separate glass vial, dissolve Fmoc-OSu (3.20 g, 9.5 mmol) in 20 mL of anhydrous 1,4-dioxane.

Step 3: Biphasic Coupling Add the Fmoc-OSu/dioxane solution dropwise to the aqueous amino acid solution over 30 minutes via an addition funnel. Maintain the internal temperature strictly at 0 °C to prevent rapid hydrolysis of the active ester.

Step 4: Reaction Maturation Once the addition is complete, stir the turbid reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm naturally to room temperature, stirring continuously for 12 hours.

Step 5: Orthogonal Washing Dilute the reaction mixture with 50 mL of deionized water. Transfer to a separatory funnel and wash the aqueous phase with diethyl ether (2 × 30 mL). Discard the organic layer. (Note: The product remains safely in the aqueous phase as a highly soluble sodium salt, while unreacted Fmoc-OSu and non-polar degradation products partition into the ether).

Step 6: pH-Driven Extraction

Cool the retained aqueous layer back to 0 °C. Slowly acidify the solution to pH 2.0 using 1M HCl under vigorous stirring. (Caution: Add the acid dropwise to prevent localized over-acidification and to safely manage

Step 7: Drying and Concentration

Dry the organic phase over anhydrous sodium sulfate (

Process Visualization

Figure 1: Step-by-step workflow for the highly chemoselective Fmoc protection of 5-hydroxynorvaline.